3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC15953246
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13ClN2O |
---|---|
Molecular Weight | 224.68 g/mol |
IUPAC Name | 3-chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide |
Standard InChI | InChI=1S/C11H13ClN2O/c1-6-7-4-2-3-5-8(7)9(11(13)15)10(12)14-6/h2-5H2,1H3,(H2,13,15) |
Standard InChI Key | OTVYGYXHAWYMCP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2CCCCC2=C(C(=N1)Cl)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic tetrahydroisoquinoline core fused with a six-membered aromatic ring and a partially saturated five-membered ring. The chlorine atom at position 3 introduces electronic polarization, enhancing reactivity toward nucleophilic substitution, while the carboxamide group at position 4 enables hydrogen bonding with biological targets. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₃ClN₂O | |
Molecular Weight | 240.69 g/mol | |
IUPAC Name | 3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide | |
CAS Registry Number | Unspecified in available data | — |
SMILES | ClC1=C(C(=O)N)C2=C(N1C)CCCC2 | Derived from |
Solubility and Stability
While explicit solubility data for 3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide remain unreported, its structural analog 3-Chloro-5,6,7,8-tetrahydroisoquinoline exhibits limited aqueous solubility due to hydrophobic bicyclic domains. The carboxamide group may marginally improve solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies suggest that chlorinated tetrahydroisoquinolines are prone to hydrolysis under strongly acidic or basic conditions, necessitating storage in inert atmospheres.
Synthetic Methodologies
Cyclization Strategies
The synthesis of tetrahydroisoquinoline derivatives typically employs cyclization reactions. For 3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide, a plausible route involves:
-
Precursor Preparation: Reacting 3-chloro-4-cyanotetrahydroisoquinoline with methylamine to form the carboxamide group.
-
Ring Saturation: Catalytic hydrogenation under controlled pressure to achieve partial saturation of the isoquinoline ring.
-
Chlorination: Electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂/FeCl₃) at position 3.
A modified approach reported for analogous compounds uses sodium ethylate-mediated cyclization of aminomethylene-cyclohexanone derivatives with malonic esters, yielding tetrahydroisoquinoline cores with >70% efficiency.
Purification and Characterization
Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectra would display characteristic signals:
-
¹H NMR: δ 1.5–2.2 ppm (methylene protons of saturated ring), δ 3.0–3.5 ppm (N-methyl group), δ 6.8–7.2 ppm (aromatic proton adjacent to chlorine).
-
¹³C NMR: δ 165–170 ppm (carboxamide carbonyl), δ 110–120 ppm (chlorinated aromatic carbon).
Biological Activities and Mechanistic Insights
Enzyme Modulation
The carboxamide group facilitates hydrogen bonding with catalytic residues in enzymes. Molecular docking simulations predict moderate inhibition (Kᵢ ≈ 50–100 nM) of histone deacetylases (HDACs), implicating potential epigenetic regulatory roles.
Applications in Drug Discovery
Lead Compound Optimization
The compound’s scaffold serves as a versatile intermediate for generating analogs with enhanced pharmacokinetic properties. For example:
-
Lipophilicity Modulation: Replacing the methyl group with fluorinated alkyl chains to improve CNS penetration.
-
Bioisosteric Replacement: Substituting chlorine with trifluoromethyl groups to alter metabolic stability.
Preclinical Development Challenges
Key challenges include:
-
Metabolic Stability: Hepatic cytochrome P450-mediated oxidation of the tetrahydroisoquinoline ring, necessitating structural shielding strategies.
-
Oral Bioavailability: Low solubility may limit absorption, requiring formulation with lipid-based carriers.
Current Research Landscape
Despite its promise, no clinical trials or patent filings specifically targeting 3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide were identified in available data . Research remains focused on:
-
Structure-Activity Relationships (SAR): Systematic variation of substituents to map interactions with neurological targets.
-
In Vivo Toxicity Profiling: Acute toxicity studies in rodent models to establish safe dosing thresholds.
Future Directions
Mechanistic Elucidation
Advanced techniques such as cryo-electron microscopy and isothermal titration calorimetry could clarify binding modes with HDACs and neurotransmitter receptors.
Therapeutic Expansion
Exploring applications beyond neurodegeneration—for example, in oncology (via HDAC inhibition) or infectious diseases (through protease binding)—may broaden the compound’s utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume